molecular formula C8H8FNO2 B13312299 4-fluoro-N-hydroxy-3-methylbenzamide

4-fluoro-N-hydroxy-3-methylbenzamide

Cat. No.: B13312299
M. Wt: 169.15 g/mol
InChI Key: DPJSJAVUKQTLMY-UHFFFAOYSA-N
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Description

4-Fluoro-N-hydroxy-3-methylbenzamide is an organic compound with the molecular formula C8H8FNO2 It is a derivative of benzamide, where the benzene ring is substituted with a fluorine atom at the 4-position, a hydroxyl group at the N-position, and a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-hydroxy-3-methylbenzamide typically involves the following steps:

    Nitration: The starting material, 3-methylbenzoic acid, undergoes nitration to introduce a nitro group at the 4-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder or tin chloride.

    Fluorination: The amino group is replaced with a fluorine atom through a diazotization reaction followed by fluorination using reagents like tetrafluoroboric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-hydroxy-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming 4-fluoro-3-methylbenzamide.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like copper(I) iodide.

Major Products

    Oxidation: 4-Fluoro-3-methylbenzamide.

    Reduction: 4-Fluoro-3-methylbenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-N-hydroxy-3-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-fluoro-N-hydroxy-3-methylbenzamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, while the fluorine atom can enhance binding affinity through hydrophobic interactions. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-3-hydroxy-N-methylbenzamide: Similar structure but lacks the hydroxyl group at the N-position.

    4-Fluoro-N-methylbenzamide: Similar structure but lacks both the hydroxyl and methyl groups.

    3-Methylbenzamide: Lacks the fluorine and hydroxyl groups.

Uniqueness

4-Fluoro-N-hydroxy-3-methylbenzamide is unique due to the presence of both the fluorine and hydroxyl groups, which confer distinct chemical and biological properties. The combination of these functional groups can enhance its reactivity and binding affinity, making it a valuable compound in various research applications.

Properties

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

IUPAC Name

4-fluoro-N-hydroxy-3-methylbenzamide

InChI

InChI=1S/C8H8FNO2/c1-5-4-6(8(11)10-12)2-3-7(5)9/h2-4,12H,1H3,(H,10,11)

InChI Key

DPJSJAVUKQTLMY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NO)F

Origin of Product

United States

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